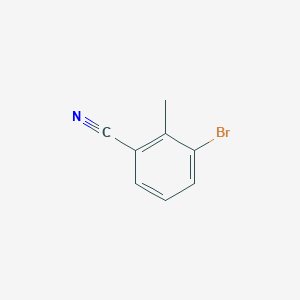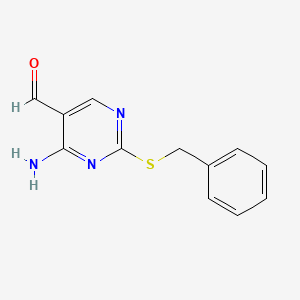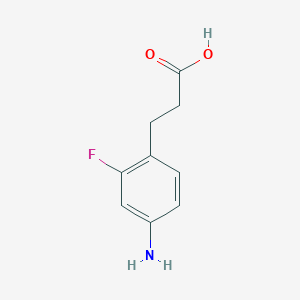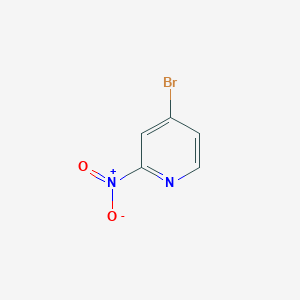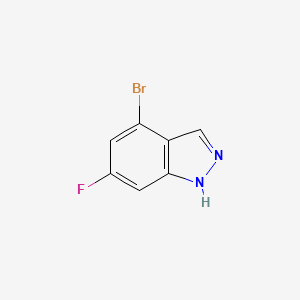
4-溴-6-氟-1H-吲唑
描述
4-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of bromine and fluorine atoms in the structure of 4-Bromo-6-fluoro-1H-indazole enhances its chemical reactivity and potential for various applications in scientific research and industry .
科学研究应用
4-Bromo-6-fluoro-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of PI3 kinase inhibitors, which are important in cancer research.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.
作用机制
Target of Action
The primary target of 4-Bromo-6-fluoro-1H-indazole is the phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . This makes them an attractive target for therapeutic interventions.
Mode of Action
It is known that indazole compounds can coordinate to metal centers, such as ir, ln, and eu, to form either heteroleptic or homoleptic triplet photosensitizers . This suggests that 4-Bromo-6-fluoro-1H-indazole may interact with its targets through a ligand to metal energy transfer process .
Biochemical Pathways
It is known that indazole compounds have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that 4-Bromo-6-fluoro-1H-indazole may affect similar biochemical pathways.
Result of Action
Given its primary target, it can be inferred that the compound may have effects on cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Action Environment
It is known that the solvent effect in aqueous reaction was estimated in the synthesis of indazole , suggesting that the action environment may play a role in the compound’s activity.
生化分析
Biochemical Properties
4-Bromo-6-fluoro-1H-indazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular functions, including cell growth, proliferation, and survival . The interaction between 4-Bromo-6-fluoro-1H-indazole and PI3K is primarily inhibitory, leading to a decrease in the enzyme’s activity. This inhibition can have downstream effects on various signaling pathways, making 4-Bromo-6-fluoro-1H-indazole a valuable tool for studying these pathways.
Cellular Effects
The effects of 4-Bromo-6-fluoro-1H-indazole on cells are diverse and depend on the cell type and context. In cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is likely due to its inhibitory effects on PI3K and other related signaling pathways. Additionally, 4-Bromo-6-fluoro-1H-indazole can influence gene expression and cellular metabolism, further contributing to its effects on cell function.
Molecular Mechanism
At the molecular level, 4-Bromo-6-fluoro-1H-indazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PI3K, which involves binding to the enzyme’s active site and preventing its interaction with substrates . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and block its activity. Additionally, 4-Bromo-6-fluoro-1H-indazole may also interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-fluoro-1H-indazole can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 4-Bromo-6-fluoro-1H-indazole can have lasting effects on cellular function, including sustained inhibition of PI3K activity and changes in gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-fluoro-1H-indazole in animal models vary with dosage. At lower doses, the compound can effectively inhibit PI3K activity and influence cellular processes without causing significant toxicity . At higher doses, 4-Bromo-6-fluoro-1H-indazole may exhibit toxic effects, including damage to tissues and organs. These threshold effects highlight the importance of careful dosage control in experimental settings to maximize the compound’s benefits while minimizing adverse effects.
Metabolic Pathways
4-Bromo-6-fluoro-1H-indazole is involved in several metabolic pathways, primarily through its interactions with enzymes such as PI3K . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, 4-Bromo-6-fluoro-1H-indazole may interact with other enzymes and cofactors, further affecting metabolic pathways and contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 4-Bromo-6-fluoro-1H-indazole is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity, making it important to consider transport and distribution when studying its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Bromo-6-fluoro-1H-indazole can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-6-fluoro-1H-indazole may accumulate in the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with enzymes and other proteins involved in cellular processes.
准备方法
The synthesis of 4-Bromo-6-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with 2-fluorobenzaldehyde, which reacts with hydrazine to form benzylidenehydrazine. This intermediate then undergoes cyclization to produce the indazole core . Industrial production methods often employ transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, to achieve high yields and purity .
化学反应分析
4-Bromo-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole core can be further modified through cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrazine, NBS, NCS, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
4-Bromo-6-fluoro-1H-indazole can be compared with other indazole derivatives, such as:
4-Fluoro-1H-indazole: Used in dye-sensitized solar cells (DSSCs) and as photosensitizers.
6-Bromo-1H-indazole: Known for its antitumor activity and used in cancer research.
The unique combination of bromine and fluorine atoms in 4-Bromo-6-fluoro-1H-indazole provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-bromo-6-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKKRGQLFZMXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646454 | |
| Record name | 4-Bromo-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-35-4 | |
| Record name | 4-Bromo-6-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


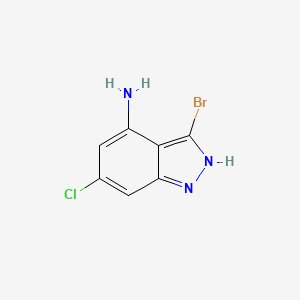
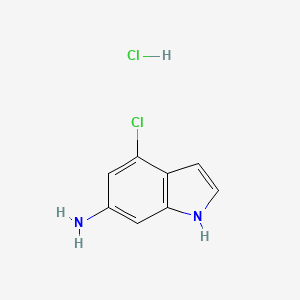
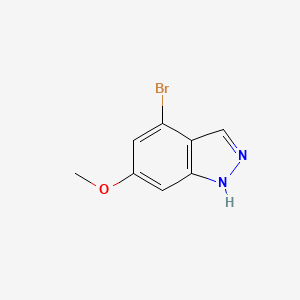

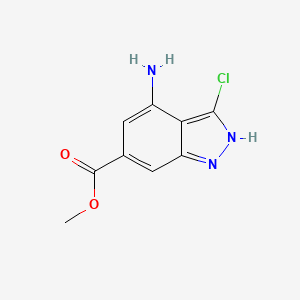
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

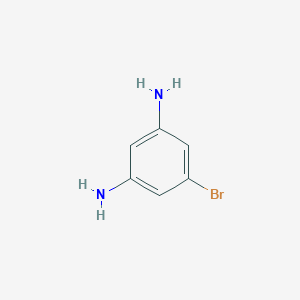
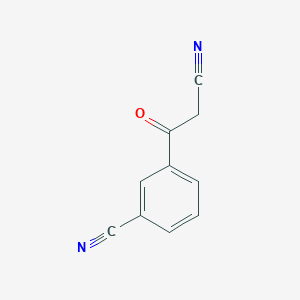
![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)
